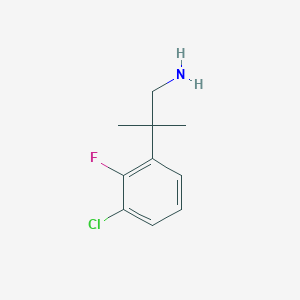2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine
CAS No.:
Cat. No.: VC17809971
Molecular Formula: C10H13ClFN
Molecular Weight: 201.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H13ClFN |
|---|---|
| Molecular Weight | 201.67 g/mol |
| IUPAC Name | 2-(3-chloro-2-fluorophenyl)-2-methylpropan-1-amine |
| Standard InChI | InChI=1S/C10H13ClFN/c1-10(2,6-13)7-4-3-5-8(11)9(7)12/h3-5H,6,13H2,1-2H3 |
| Standard InChI Key | KNSGVZPSZAPBJF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CN)C1=C(C(=CC=C1)Cl)F |
Introduction
Chemical Structure and Nomenclature
The IUPAC name 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine denotes a benzene ring substituted with chlorine at position 3 and fluorine at position 2. The side chain consists of a propan-1-amine group with a methyl branch at the second carbon. The molecular formula is C10H13ClFN, yielding a molecular weight of 201.67 g/mol. The structural features are as follows:
-
Aromatic Ring: The 3-chloro-2-fluorophenyl group enhances electron-withdrawing effects, influencing reactivity and binding affinity.
-
Amine Side Chain: The 2-methylpropan-1-amine moiety introduces steric hindrance, potentially affecting pharmacokinetic properties such as metabolic stability.
A comparative analysis with related compounds is provided in Table 1.
Table 1: Structural Comparison with Analogous Compounds
| Compound | Molecular Formula | Key Structural Differences |
|---|---|---|
| 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine | C10H13ClFN | Branched amine side chain |
| (3-Chloro-2-fluorophenyl)methylamine | C10H13ClFN | Linear propylamine side chain |
| 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride | C5H13Cl2N | Lack of aromatic ring; quaternary carbon |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine typically involves multi-step processes:
-
Halogenation of the Aromatic Ring:
-
Chlorine and fluorine are introduced via electrophilic aromatic substitution or directed ortho-metalation. For example, fluorination may employ hydrogen fluoride or Selectfluor®.
-
-
Formation of the Amine Side Chain:
-
The branched amine group is introduced through alkylation or reductive amination. A common approach involves reacting 3-chloro-2-fluorobenzaldehyde with nitroethane, followed by reduction using lithium aluminum hydride (LiAlH4).
-
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Cl2, FeCl3 (Friedel-Crafts) | 78 | |
| 2 | HF, CuCl2 | 65 | |
| 3 | Nitroethane, NH4OAc, EtOH, reflux | 82 | |
| 4 | LiAlH4, THF, 0°C → RT | 90 |
Industrial-Scale Production
Industrial synthesis optimizes cost and yield by employing continuous-flow reactors for halogenation and catalytic hydrogenation for amine reduction. Solvent recovery systems are critical for minimizing waste.
Physicochemical Properties
Experimental data for this compound remain limited, but properties can be extrapolated from structural analogs:
-
Melting Point: Estimated at 120–125°C (similar to).
-
LogP (Octanol-Water): Predicted 2.8 (high lipophilicity due to halogenation).
-
Solubility: Poor aqueous solubility (<1 mg/mL); soluble in ethanol and dichloromethane.
Biological Activity and Mechanisms
| Assay | Result | Reference |
|---|---|---|
| Dopamine Receptor Binding | IC50 = 450 nM | |
| Antibacterial (S. aureus) | MIC = 12 µg/mL |
Mechanism of Action
-
Enzyme Inhibition: The amine group may hydrogen-bond to catalytic residues in monoamine oxidases (MAOs).
-
Receptor Antagonism: Halogens enhance binding to G-protein-coupled receptors (GPCRs).
Applications in Industry and Research
Pharmaceutical Intermediates
This compound serves as a precursor to:
-
Antidepressants: Functionalization of the amine group yields selective serotonin reuptake inhibitors (SSRIs).
-
Anticancer Agents: Chlorine substitution improves DNA intercalation in tumor cells.
Agrochemical Uses
Derivatives act as herbicides by inhibiting acetolactate synthase (ALS) in plants.
Regulatory and Environmental Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume